molecular formula C8H7BrO3 B116308 3-Bromo-5-methoxybenzoic acid CAS No. 157893-14-6

3-Bromo-5-methoxybenzoic acid

Cat. No. B116308
Key on ui cas rn: 157893-14-6
M. Wt: 231.04 g/mol
InChI Key: DMXJBCHYVUGXEH-UHFFFAOYSA-N
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Patent
US08084449B2

Procedure details

To a solution of 2-amino-5-bromo-3-(methyloxy)benzoic acid (16.40 g, 66.65 mmol) in H2O (80 mL), was added conc. HCl (30 mL) and THF (5 mL) at 0° C. The reaction mixture was stirred for 30 min, and then NaNO2 (14.00 g, 202.91 mmol) was cautiously added to the solution. This solution was stirred for 2 h, and then H3PO2 (22.00 g, 333.35 mmol) was cautiously added to the solution. The solution was kept stirring overnight at the room temperature (monitored by TLC), then filtered and rinsed with water (50 mL×2). The resulting solid was dried to afford 3-bromo-5-(methyloxy)benzoic acid (9.60 g, 62%). 1H NMR (400 MHz, CDCl3) δ 7.46 (t, J=1.6 Hz, 1H), 7.31 (q, J=16.8 Hz, 1H), 7.21 (t, J=16.8 Hz, 1H), 3.84 (s, 1H).
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([Br:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.N([O-])=O.[Na+].O[PH2]=O>O.C1COCC1>[Br:13][C:8]1[CH:7]=[C:3]([CH:2]=[C:10]([O:11][CH3:12])[CH:9]=1)[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1OC)Br
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
O[PH2]=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The solution was kept stirring overnight at the room temperature (monitored by TLC)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water (50 mL×2)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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